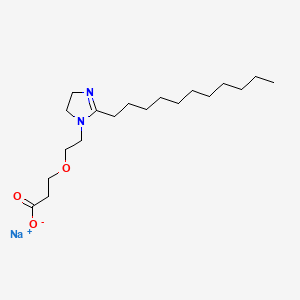
1-(Carboxyethoxyethyl)-2-undecyl-2-imidazoline sodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Carboxyethoxyethyl)-2-undecyl-2-imidazoline sodium salt is a synthetic compound that belongs to the class of imidazolines. It is characterized by the presence of a carboxyethoxyethyl group, an undecyl chain, and an imidazoline ring. This compound is commonly used in various industrial and scientific applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Carboxyethoxyethyl)-2-undecyl-2-imidazoline sodium salt typically involves the reaction of undecylamine with ethyl chloroacetate to form an intermediate, which is then cyclized to produce the imidazoline ring. The final step involves the introduction of the sodium salt by reacting the imidazoline with sodium hydroxide. The reaction conditions generally include:
Temperature: Moderate heating (50-70°C)
Solvent: Commonly used solvents include ethanol or methanol
Catalyst: Acid catalysts like hydrochloric acid or sulfuric acid
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors with precise control over temperature and pH. The process involves:
Batch or continuous flow reactors: To ensure consistent quality and yield
Purification steps: Including filtration, crystallization, and drying to obtain the pure sodium salt form
Análisis De Reacciones Químicas
Types of Reactions
1-(Carboxyethoxyethyl)-2-undecyl-2-imidazoline sodium salt undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding carboxylic acids
Reduction: Reduction reactions can lead to the formation of amines
Substitution: Nucleophilic substitution reactions can occur at the imidazoline ring
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide
Reducing agents: Like lithium aluminum hydride or sodium borohydride
Solvents: Polar solvents like water, ethanol, or acetonitrile
Major Products
Oxidation: Produces carboxylic acids and other oxidized derivatives
Reduction: Leads to the formation of primary or secondary amines
Substitution: Results in various substituted imidazolines depending on the nucleophile used
Aplicaciones Científicas De Investigación
1-(Carboxyethoxyethyl)-2-undecyl-2-imidazoline sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions
Biology: Employed in the study of cell membranes and as a component in buffer solutions
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent
Industry: Utilized in the formulation of detergents, cleaners, and personal care products
Mecanismo De Acción
The mechanism of action of 1-(Carboxyethoxyethyl)-2-undecyl-2-imidazoline sodium salt involves its interaction with cell membranes and proteins. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, altering membrane permeability and function. It can also interact with proteins, affecting their structure and activity. The molecular targets include:
Lipid bilayers: Disrupting membrane integrity
Proteins: Modifying protein conformation and function
Comparación Con Compuestos Similares
Similar Compounds
- 1-(Carboxymethoxyethyl)-2-undecyl-2-imidazoline sodium salt
- 1-(Carboxyethoxyethyl)-2-dodecyl-2-imidazoline sodium salt
- 1-(Carboxyethoxyethyl)-2-decyl-2-imidazoline sodium salt
Uniqueness
1-(Carboxyethoxyethyl)-2-undecyl-2-imidazoline sodium salt is unique due to its specific chain length and functional groups, which confer distinct physicochemical properties. Compared to similar compounds, it offers:
- Enhanced surfactant properties : Due to the optimal chain length
- Greater stability : In various pH and temperature conditions
- Versatility : In a wide range of applications from industrial to biomedical fields
Propiedades
Número CAS |
61901-02-8 |
|---|---|
Fórmula molecular |
C19H35N2NaO3 |
Peso molecular |
362.5 g/mol |
Nombre IUPAC |
sodium;3-[2-(2-undecyl-4,5-dihydroimidazol-1-yl)ethoxy]propanoate |
InChI |
InChI=1S/C19H36N2O3.Na/c1-2-3-4-5-6-7-8-9-10-11-18-20-13-14-21(18)15-17-24-16-12-19(22)23;/h2-17H2,1H3,(H,22,23);/q;+1/p-1 |
Clave InChI |
WMHNQWNEMSMZOX-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCCCCC1=NCCN1CCOCCC(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


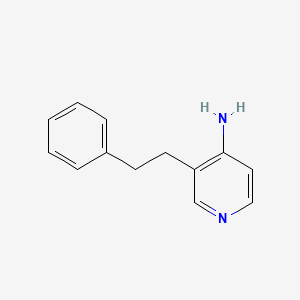


![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] [(3R,8S,9S,10R,13S,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfite](/img/structure/B13770582.png)
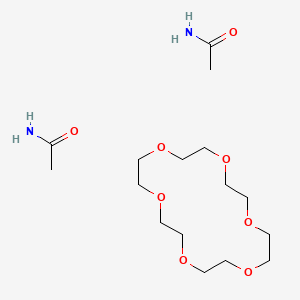
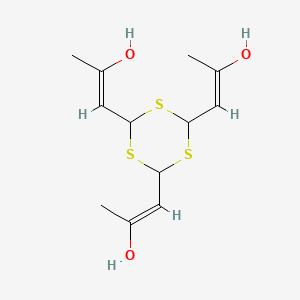
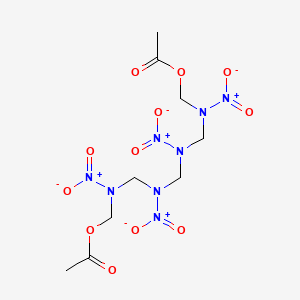
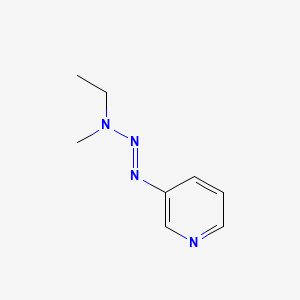
![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-[4-(2-amino-2-oxoethoxy)-3-ethoxyphenyl]methylideneamino]-5-(pyrrolidin-1-ylmethyl)triazole-4-carboxamide](/img/structure/B13770623.png)

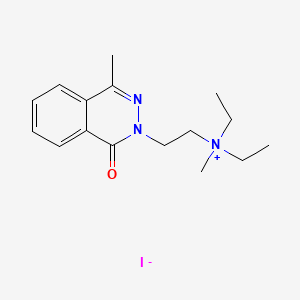
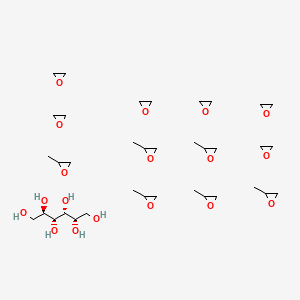
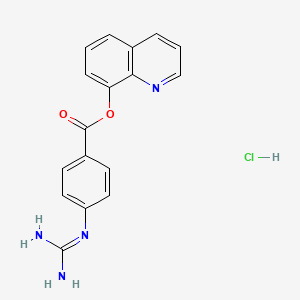
![1,2-Ethanediamine, N-[2-[(1-methylethylidene)amino]ethyl]-N'-[2-[[2-[(1-methylethylidene)amino]ethyl]amino]ethyl]-](/img/structure/B13770656.png)
